Hydrogen Bond Donor Capacity: Target Compound vs. Non-Hydroxylated and Fluoro Analogs
The target compound contains two hydrogen bond donor (HBD) groups (3-hydroxyl and 4-carboxylic acid), in contrast to the non-hydroxylated analog 3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid which has only one HBD (carboxylic acid only), and the 2-fluoro analog 2-fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid which also has only one classical HBD (the carboxylic acid, as fluorine is a weak H-bond acceptor but not a donor). This difference in HBD count directly impacts the compound's capacity to engage in directional hydrogen bonding with biological targets, a parameter routinely evaluated in structure-based drug design for optimizing binding affinity and selectivity .
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 2 HBD (3-OH and 4-COOH) |
| Comparator Or Baseline | 3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid: 1 HBD (4-COOH only); 2-Fluoro analog: 1 classical HBD (4-COOH only) |
| Quantified Difference | Target compound has 1 additional HBD vs. both comparators |
| Conditions | Computed from molecular structure; HBD count based on standard topological descriptor definitions |
Why This Matters
An additional hydrogen bond donor can enable or disable specific interactions in a target binding pocket; for procurement purposes, substituting a 2-HBD compound for a 1-HBD analog in an SAR series introduces a fundamental change in pharmacophoric profile that can invalidate structure-activity correlations.
